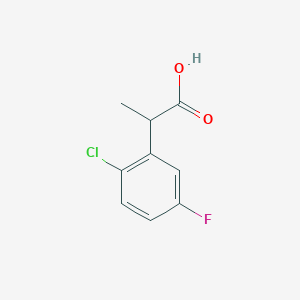![molecular formula C26H32N2 B15242152 4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B15242152.png)
4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline is an organic compound with a complex structure It is characterized by the presence of multiple aromatic rings and amino groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction, where an aryl halide reacts with an amine under specific conditions. For instance, the reaction of 3,5-diethylchlorobenzene with aniline in the presence of a base like sodium hydroxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and controlled reaction environments is crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure
Wirkmechanismus
The mechanism by which 4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s aromatic rings and amino groups allow it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-3,5-diethylphenylamine
- 2,6-diethylaniline
- 4-(4-amino-3,5-diethylphenyl)phenylamine
Uniqueness
4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline is unique due to its specific arrangement of aromatic rings and amino groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications. Compared to similar compounds, it may offer improved performance in certain reactions or greater efficacy in biological assays .
Eigenschaften
Molekularformel |
C26H32N2 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline |
InChI |
InChI=1S/C26H32N2/c1-5-17-13-21(14-18(6-2)25(17)27)23-11-9-10-12-24(23)22-15-19(7-3)26(28)20(8-4)16-22/h9-16H,5-8,27-28H2,1-4H3 |
InChI-Schlüssel |
SUKJPFWSZGOALV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1N)CC)C2=CC=CC=C2C3=CC(=C(C(=C3)CC)N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




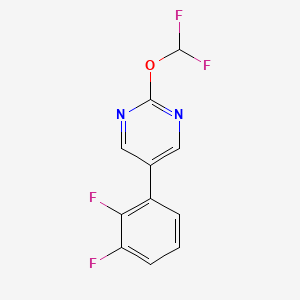
![Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15242093.png)



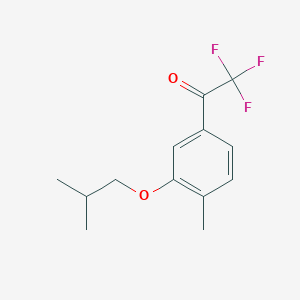
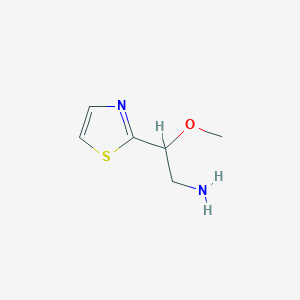
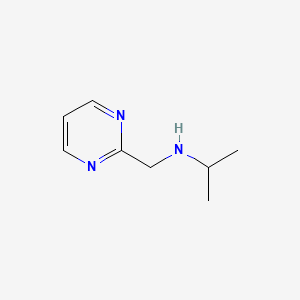

![(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242142.png)
